tert-butyl 4-(6-aminopyridin-3-yl)sulfanylpiperidine-1-carboxylate
Overview
Description
tert-butyl 4-(6-aminopyridin-3-yl)sulfanylpiperidine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a tert-butyl ester group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(6-aminopyridin-3-yl)sulfanylpiperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group is added via a thiolation reaction.
Formation of the Tert-Butyl Ester: The final step involves esterification to form the tert-butyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 4-(6-aminopyridin-3-yl)sulfanylpiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group on the pyridine ring can be reduced to an amino group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
tert-butyl 4-(6-aminopyridin-3-yl)sulfanylpiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of tert-butyl 4-(6-aminopyridin-3-yl)sulfanylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(6-aminopyridin-3-yl)piperidine-1-carboxylate
Uniqueness
tert-butyl 4-(6-aminopyridin-3-yl)sulfanylpiperidine-1-carboxylate is unique due to the presence of the sulfanyl group, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
1231930-12-3 |
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Molecular Formula |
C15H23N3O2S |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
tert-butyl 4-(6-aminopyridin-3-yl)sulfanylpiperidine-1-carboxylate |
InChI |
InChI=1S/C15H23N3O2S/c1-15(2,3)20-14(19)18-8-6-11(7-9-18)21-12-4-5-13(16)17-10-12/h4-5,10-11H,6-9H2,1-3H3,(H2,16,17) |
InChI Key |
JNQULZMTZAHOOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)SC2=CN=C(C=C2)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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